4-(2-Aminoethylamino)benzonitrile
Description
4-(2-Aminoethylamino)benzonitrile is a benzonitrile derivative featuring a primary amine group linked via an ethyl spacer to the aromatic ring. The aminoethylamino group confers both hydrogen-bonding capacity and basicity, influencing solubility, reactivity, and biological interactions. This compound’s versatility arises from the benzonitrile core, which stabilizes electronic transitions and participates in π-π stacking, while the pendant amine facilitates functionalization or binding to biological targets .
Properties
CAS No. |
181943-46-4 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-(2-aminoethylamino)benzonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6,10H2 |
InChI Key |
OWTRYBIXEFBFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzonitrile Derivatives
| Compound Name | Substituent Structure | Molecular Weight | Key Features |
|---|---|---|---|
| 4-(2-Aminoethylamino)benzonitrile | −NH(CH₂)₂NH₂ at C4 | 177.20* | Primary amine, flexible ethyl spacer |
| 4-(Ethylaminomethyl)benzonitrile | −CH₂NHCH₂CH₃ at C4 | 146.19 | Secondary amine, methylene spacer |
| 4-(Aminomethyl)benzonitrile hydrochloride | −CH₂NH₂·HCl at C4 | 168.62 | Hydrochloride salt, enhanced stability |
| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | −CH=CH(3-ClPh) at C4 | 310.78 | Triazole-linked, cytotoxic activity |
| 4-(3-Thienyl)benzonitrile | −C₄H₃S at C4 | 185.24 | Thiophene heterocycle, OLED applications |
*Calculated based on molecular formula C₉H₁₁N₃.
Key Observations :
- Salt Forms: Hydrochloride derivatives (e.g., 4-(aminomethyl)benzonitrile hydrochloride) exhibit improved crystallinity and stability, critical for pharmaceutical formulations .
- Heterocyclic Modifications : Thiophene or triazole substituents (e.g., 1c, 4-(3-thienyl)benzonitrile) enhance electronic properties for applications in organic electronics or cytotoxic agents .
Table 2: Cytotoxic Activity of Benzonitrile Derivatives
| Compound (Reference) | Cell Line (IC₅₀, µM) | Mechanism/Notes |
|---|---|---|
| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | MCF-7: 2.1 ± 0.3; MDA-MB-231: 3.8 ± 0.5 | Non-competitive aromatase inhibition |
| 4-[2-(4-methoxyphenyl)ethenyl]benzonitrile (1h) | T47D: 1.9 ± 0.2 | Synergistic with reference drug etoposide |
| 4-(Ethylaminomethyl)benzonitrile | Not reported | Limited bioactivity; used as intermediate |
Insights :
- Substituent Effects: Bulky aromatic groups (e.g., chlorophenyl in 1c) improve cytotoxicity by enhancing target binding, whereas simple amines (e.g., ethylaminomethyl) show negligible activity .
Analysis :
- High-Yield Routes: Reductive amination (e.g., 90% yield for 4-(ethylaminomethyl)benzonitrile) is efficient for introducing amine groups .
- Challenges with Complex Substituents : Multi-step syntheses (e.g., Michael addition for phenylethyl derivatives) suffer from lower yields due to steric hindrance .
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